4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol

Catalog No.
S3646061
CAS No.
788822-24-2
M.F
C12H15N3O
M. Wt
217.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol

CAS Number

788822-24-2

Product Name

4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol

IUPAC Name

4-imidazo[1,2-a]pyridin-3-ylpiperidin-4-ol

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c16-12(4-6-13-7-5-12)10-9-14-11-3-1-2-8-15(10)11/h1-3,8-9,13,16H,4-7H2

InChI Key

YEAOTVXAVAKRKD-UHFFFAOYSA-N

SMILES

C1CNCCC1(C2=CN=C3N2C=CC=C3)O

Canonical SMILES

C1CNCCC1(C2=CN=C3N2C=CC=C3)O

4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol is a compound characterized by its unique structural features, which include an imidazo[1,2-a]pyridine moiety linked to a piperidin-4-ol group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-a]pyridine structure is known for its diverse biological activities, and the addition of the piperidin-4-ol enhances its pharmacological profile by potentially improving solubility and bioavailability.

The chemistry of 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol primarily involves reactions that form C–N, C–S, and C–O bonds. For instance, BCl₃-mediated reactions have been employed to facilitate these bond formations effectively. In these reactions, imidazo[1,2-a]pyridine derivatives can react with various nucleophiles under controlled conditions to yield desired products with high efficiency .

Research indicates that compounds featuring the imidazo[1,2-a]pyridine scaffold exhibit a broad spectrum of biological activities, including anticancer properties. Specifically, derivatives like 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol have shown promise in inhibiting c-KIT kinase activity, which is crucial in the treatment of gastrointestinal stromal tumors . The biological evaluation of these compounds often reveals their potential as therapeutic agents against various diseases.

The synthesis of 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol can be achieved through several methodologies:

  • Condensation Reactions: These involve the reaction of piperidine derivatives with imidazo[1,2-a]pyridine precursors under acidic or basic conditions.
  • Multicomponent Reactions: This strategy allows for the simultaneous construction of multiple bonds and functional groups in a single step.
  • Oxidative Coupling: This method can be utilized to form C–C bonds between aromatic systems and heterocycles.

These synthetic approaches are crucial for generating this compound efficiently and can be tailored to optimize yield and purity .

4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol has potential applications in:

  • Pharmaceutical Development: Due to its anticancer properties, it can be further developed into therapeutic agents targeting specific cancers.
  • Material Science: The unique structural characteristics may also lend themselves to applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol focus on its binding affinity to various biological targets. For instance, studies have shown that this compound interacts effectively with c-KIT kinase, suggesting its role as a selective inhibitor in signaling pathways involved in tumor growth . Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol. These include:

Compound NameStructural FeaturesBiological Activity
4-(Imidazo[1,2-a]pyridin-3-yl)anilineImidazo[1,2-a]pyridine linked to an anilineAnticancer activity
4-(Imidazo[1,2-a]pyridin-3-yl)phenolImidazo[1,2-a]pyridine linked to a phenolic groupAntioxidant properties
4-(Pyrimidin-3-yloxy)imidazo[1,2-a]pyridinePyrimidine attached to imidazo[1,2-a]pyridineAntimicrobial activity

Uniqueness

The uniqueness of 4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol lies in its dual functionality; the combination of the piperidine ring with the imidazo[1,2-a]pyridine structure not only enhances its biological activity but also provides avenues for further modifications that could lead to novel therapeutic agents.

XLogP3

0.8

Wikipedia

4-(Imidazo[1,2-a]pyridin-3-yl)piperidin-4-ol

Dates

Last modified: 07-26-2023

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